molecular formula C18H22N4O2 B12347193 2-(4-aminophenyl)-N'-[(4-aminophenyl)acetyl]-N,N'-dimethylacetohydrazide

2-(4-aminophenyl)-N'-[(4-aminophenyl)acetyl]-N,N'-dimethylacetohydrazide

Katalognummer: B12347193
Molekulargewicht: 326.4 g/mol
InChI-Schlüssel: VVEDIUDMWYMWJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-aminophenyl)-N’-[(4-aminophenyl)acetyl]-N,N’-dimethylacetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of two aminophenyl groups and a dimethylacetohydrazide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-aminophenyl)-N’-[(4-aminophenyl)acetyl]-N,N’-dimethylacetohydrazide can be achieved through a multi-step process involving the following key steps:

    Formation of 4-aminophenylacetyl chloride: This is typically achieved by reacting 4-aminobenzoic acid with thionyl chloride under reflux conditions.

    Reaction with N,N’-dimethylhydrazine: The resulting 4-aminophenylacetyl chloride is then reacted with N,N’-dimethylhydrazine in the presence of a base such as triethylamine to form the desired hydrazide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-aminophenyl)-N’-[(4-aminophenyl)acetyl]-N,N’-dimethylacetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aminophenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4-aminophenyl)-N’-[(4-aminophenyl)acetyl]-N,N’-dimethylacetohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-(4-aminophenyl)-N’-[(4-aminophenyl)acetyl]-N,N’-dimethylacetohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of signal transduction pathways or interference with cellular metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(4-aminophenyl)benzothiazole: Known for its antimicrobial properties.

    2,4,6-tris(4-aminophenyl)-1,3,5-triazine: Used in the synthesis of advanced materials.

Uniqueness

2-(4-aminophenyl)-N’-[(4-aminophenyl)acetyl]-N,N’-dimethylacetohydrazide is unique due to its specific hydrazide structure, which imparts distinct chemical reactivity and potential biological activity. Its dual aminophenyl groups and dimethylacetohydrazide moiety make it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C18H22N4O2

Molekulargewicht

326.4 g/mol

IUPAC-Name

2-(4-aminophenyl)-N'-[2-(4-aminophenyl)acetyl]-N,N'-dimethylacetohydrazide

InChI

InChI=1S/C18H22N4O2/c1-21(17(23)11-13-3-7-15(19)8-4-13)22(2)18(24)12-14-5-9-16(20)10-6-14/h3-10H,11-12,19-20H2,1-2H3

InChI-Schlüssel

VVEDIUDMWYMWJE-UHFFFAOYSA-N

Kanonische SMILES

CN(C(=O)CC1=CC=C(C=C1)N)N(C)C(=O)CC2=CC=C(C=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.